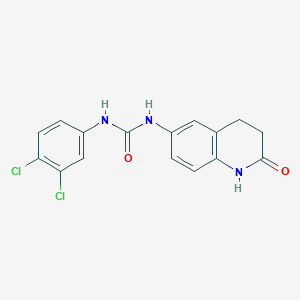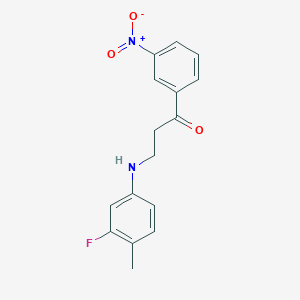
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is a derivative of the 2H-chromene family, which is characterized by a 2H-chromene core structure. The presence of a bromine atom at the 8th position and a hydroxyl group at the 4th position, along with the dihydro configuration, suggests that this compound could be of interest in synthetic chemistry and potentially in the development of biologically active molecules.
Synthesis Analysis
The synthesis of related 4-bromo-2H-chromenes has been described as a facile process starting from corresponding ketones and using PBr3 . This method could potentially be adapted for the synthesis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol by selecting appropriate starting materials and reaction conditions to introduce the hydroxyl group at the correct position. The conversion of bromo compounds to lithio derivatives mentioned in the paper provides a pathway for further functionalization of the chromene core .
Molecular Structure Analysis
While the exact molecular structure of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol is not discussed in the provided papers, the crystal structure of a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been reported . This compound crystallizes in the monoclinic system and features intramolecular hydrogen bonding, which is a common characteristic in hydroxycoumarins and could be relevant to the structural analysis of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol .
Chemical Reactions Analysis
The reactivity of 4-bromo-2H-chromenes, which are structurally related to the compound of interest, has been explored through their conversion to lithio derivatives, enabling access to a variety of 4-substituted 2H-chromenes . This suggests that (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol could also undergo similar transformations, potentially leading to a wide range of novel derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol are not directly reported in the provided papers. However, the synthesis and characterization of related compounds, such as 4-oxo-4H-chromene-3-carboxylic acid, have been optimized and confirmed by NMR spectroscopy . These methods could be applied to determine the properties of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, including its solubility, melting point, and stability. The presence of the bromine atom and hydroxyl group is likely to influence these properties significantly.
Applications De Recherche Scientifique
Synthesis and Reactivity
- Facile Synthesis and Reactivity: A study by Gabbutt et al. (1994) described a facile synthesis of 4-bromo- 2H-chromenes and 2H-thiochromenes, including compounds like 1-bromo-3,4-dihydronaphthalene from corresponding ketones and PBr3. This synthesis provides access to a wide range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
Catalytic Applications
- Selective Prins Reaction Over Acid-Modified Halloysite Nanotubes: Sidorenko et al. (2019) explored the Prins reaction of terpenoid (-)-isopulegol with thiophene-2-carbaldehyde, giving substituted octahydro-2H-chromen-4-ol. The study involved acid-modified halloysite nanotubes and achieved an unprecedented selectivity towards the 4R-isomer (Sidorenko et al., 2019).
Pharmaceutical Research
- Potent and Selective Agonists for GPR35: Research by Funke et al. (2013) identified 8-amido-chromen-4-one-2-carboxylic acid derivatives, including compounds related to 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, as novel agonists at the G protein-coupled orphan receptor GPR35. This discovery offers potential insights into the receptor's (patho)physiological role and future drug target applications (Funke et al., 2013).
Antiviral Activity
- Activity Against Influenza Viruses: Ilyina et al. (2018) synthesized a set of (-)-isopulegol derived octahydro-2H-chromen-4-ols and evaluated their in vitro antiviral activity against various influenza virus strains. A compound produced via one-pot synthesis was found to exhibit exceptional activity against several H1N1 and H2N2 influenza virus strains (Ilyina et al., 2018).
Mécanisme D'action
Target of Action
The primary target of (4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol, also known as 4R, is the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs) . These receptors are part of the cholinergic system, which plays a crucial role in pain and inflammation .
Mode of Action
4R binds to and modulates the α7 nAChRs . This interaction results in the modulation of the cholinergic system, leading to neuroprotective and anti-inflammatory activity .
Biochemical Pathways
The affected biochemical pathways involve the cholinergic system and the α7 nAChRs. Dysregulation of these pathways can exacerbate conditions like inflammation and pain . The modulation of these pathways by 4R can lead to analgesic and anti-inflammatory effects .
Pharmacokinetics
4R has been found to be very stable in plasma for up to 1 hour . It is metabolized faster in human microsomes than in rats . After administration, 4R reaches the brain within 10 minutes . The half-life of 4R after intramuscular and subcutaneous administration is approximately 1.5 hours . The brain peak concentration was 329 ng/g in the intramuscular group and 323 ng/g for the subcutaneous group . These properties indicate that 4R crosses the blood-brain barrier and concentrates in the brain where it exerts its neuroprotective effect .
Result of Action
The molecular and cellular effects of 4R’s action include decreased inflammation-induced peripheral hypersensitivity and inflammation-induced paw edema . These effects last up to 8 days after a single systemic administration . The analgesic and anti-inflammatory effects of 4R are mediated through the modulation of α7 nAChRs .
Action Environment
Factors such as the local soil and climatic conditions, crop, management conditions, and other site-specific factors can potentially influence the action of 4r
Propriétés
IUPAC Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8,11H,4-5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAORXMXHTGIUFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1O)C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-8-bromo-3,4-dihydro-2H-chromen-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methyl-5-phenylfuran-3-carboxamide](/img/structure/B3017239.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide](/img/structure/B3017241.png)
![2-Phenoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B3017242.png)
![2-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B3017245.png)
![2-Amino-6-(2-methylbenzyl)-4-(4-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B3017246.png)



![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)